2-Bromo-1-(chloromethyl)-4-methoxybenzene
CAS No.: 66916-97-0
Cat. No.: VC20816746
Molecular Formula: C8H8BrClO
Molecular Weight: 235.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66916-97-0 |
---|---|
Molecular Formula | C8H8BrClO |
Molecular Weight | 235.5 g/mol |
IUPAC Name | 2-bromo-1-(chloromethyl)-4-methoxybenzene |
Standard InChI | InChI=1S/C8H8BrClO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5H2,1H3 |
Standard InChI Key | ZNHQWIUVDRRBOV-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)CCl)Br |
Canonical SMILES | COC1=CC(=C(C=C1)CCl)Br |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Data
2-Bromo-1-(chloromethyl)-4-methoxybenzene is an organic compound belonging to the class of aromatic halides. It is characterized by a benzene ring substituted with a bromine atom, a chloromethyl group, and a methoxy group at specific positions. The compound is identified by the following properties:
Parameter | Value |
---|---|
CAS Number | 66916-97-0 |
Molecular Formula | C8H8BrClO |
Molecular Weight | 235.50 g/mol |
PubChem CID | 18624207 |
IUPAC Name | 2-bromo-1-(chloromethyl)-4-methoxybenzene |
InChI | InChI=1S/C8H8BrClO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5H2,1H3 |
SMILES | COC1=CC(=C(C=C1)CCl)Br |
The compound's structure features a benzene ring with a methoxy group (-OCH3) at position 4, a bromine atom at position 2, and a chloromethyl group (-CH2Cl) at position 1. This specific arrangement of functional groups contributes to its unique chemical behavior and reactivity patterns .
Structural Features and Isomeric Considerations
The orientation of substituents on the aromatic ring creates a distinct electronic environment that influences the compound's reactivity. The electron-donating methoxy group enhances electron density in certain positions of the ring, while the electron-withdrawing halogens (bromine and chlorine) create electron-deficient regions. These electronic effects play crucial roles in determining reaction sites and mechanisms.
It's worth noting that regioisomers of this compound exist and are often present in commercial samples. For instance, PubChem lists synonyms including "2-Bromo-4-methoxybenzyl Chloride 75% (+ regioisomers)" which indicates the potential presence of structural variants in commercial preparations .
Synthesis and Preparation Methods
Laboratory Synthesis Routes
The synthesis of 2-Bromo-1-(chloromethyl)-4-methoxybenzene typically involves selective halogenation of appropriately substituted methoxybenzene derivatives. Several synthetic pathways have been documented:
Bromination of 1-(chloromethyl)-4-methoxybenzene
This approach involves the bromination of 1-(chloromethyl)-4-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually conducted in the presence of a catalyst or radical initiator to ensure selective bromination at the desired position.
The reaction conditions for this synthesis are:
Reagents | Conditions | Catalyst/Initiator | Solvent | Yield |
---|---|---|---|---|
N-Bromosuccinimide (NBS) | Heating, 21 hours | 2,2'-azobis(isobutyronitrile) | Tetrachloromethane | 76% |
This synthetic route provides good selectivity for the desired product when performed under controlled conditions .
Alternative Synthetic Approaches
An alternative approach involves starting with 4-methoxybenzyl alcohol and performing a sequential bromination and chlorination. This one-pot method offers efficiency in terms of time and resources:
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Bromination at the ortho position using PBr3 or NBS in a non-polar solvent
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Subsequent chlorination of the benzyl alcohol group using thionyl chloride (SOCl2) or molecular chlorine
Temperature control during these reactions is critical to prevent over-halogenation and to maintain selectivity. Conducting the chlorination step at 0-5°C helps achieve optimal yields and minimizes side reactions.
Chemical Reactivity Profile
Nucleophilic Substitution Reactions
The chloromethyl and bromine substituents make 2-Bromo-1-(chloromethyl)-4-methoxybenzene particularly susceptible to nucleophilic substitution reactions. The electron-withdrawing effects of the benzene ring and neighboring halogens enhance the electrophilicity of these sites.
Chloromethyl Group Reactivity
The chloromethyl group undergoes nucleophilic substitution with various nucleophiles:
Nucleophile | Conditions | Product | Application |
---|---|---|---|
Sodium ethoxide (NaOEt) | Ethanol, 25-30°C | 2-Bromo-1-(ethoxymethyl)-4-methoxybenzene | Ether synthesis |
Methylamine (NH2CH3) | DMF, 50-60°C | 2-Bromo-1-(methylaminomethyl)-4-methoxybenzene | Amine derivative formation |
These substitution reactions proceed via SN2 mechanisms, with the nucleophile attacking the carbon of the chloromethyl group from the side opposite to the leaving chloride ion.
Functional Group Transformations
The compound can undergo various functional group transformations, particularly at the methoxy and halogen positions:
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Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
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Reduction: The bromine and chlorine atoms can be removed through reductive dehalogenation using hydrogen with palladium catalysts or other reducing agents.
These transformations expand the utility of the compound as a versatile building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates and fine chemicals.
Biological Activity and Applications
Pharmacological Properties
Research indicates that 2-Bromo-1-(chloromethyl)-4-methoxybenzene exhibits biological activity, primarily as a histamine H1 receptor antagonist. This mechanism involves blocking histamine from binding to its receptors, thereby mitigating symptoms associated with allergic reactions and inflammation.
Mechanism of Action
The compound's interaction with histamine signaling pathways is crucial for understanding its therapeutic potential:
Property | Description |
---|---|
Target Receptor | Histamine H1 receptor |
Primary Action | Antagonism of histamine effects |
Resulting Effects | Reduction of allergic symptoms |
Pharmacokinetics | Metabolized primarily in the liver; excreted via urine |
By inhibiting H1 receptors, the compound prevents the downstream effects of histamine release, which include vasodilation and increased vascular permeability, thus reducing inflammatory responses.
Research Findings and Case Studies
Several studies have investigated the efficacy of this compound in various experimental models:
Antiallergic Activity
Research has demonstrated the compound's effectiveness in reducing allergic symptoms in animal models exposed to allergenic stimuli. Significant decreases in scratching behavior and inflammatory markers were observed in these studies.
Toxicological Profile
Toxicity assessments have revealed a relatively low incidence of adverse effects at therapeutic doses, suggesting a favorable safety profile compared to some traditional antihistamines. This makes the compound potentially valuable for developing improved antihistamine medications.
Combination Therapy Studies
When used alongside other antihistamines, 2-Bromo-1-(chloromethyl)-4-methoxybenzene has shown enhanced efficacy, indicating potential for improved treatment protocols in allergic conditions. This synergistic effect could be exploited in the development of novel combination therapies.
Physical and Chemical Properties
Physical Characteristics
Understanding the physical properties of 2-Bromo-1-(chloromethyl)-4-methoxybenzene is essential for its handling, storage, and application in various chemical processes. While specific data for this exact compound is limited in the provided search results, we can infer some properties based on similar structures.
Halogenated aromatic compounds typically exhibit:
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Limited water solubility but good solubility in organic solvents
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Relatively high boiling points due to their molecular weight and polarity
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Crystalline structure at room temperature
The presence of both bromine and chlorine atoms contributes to the compound's relatively high density compared to non-halogenated analogs.
Spectroscopic Characteristics
Spectroscopic data provides crucial information for structural confirmation and purity assessment of 2-Bromo-1-(chloromethyl)-4-methoxybenzene. The compound's structure can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum would show characteristic signals for the methoxy protons (around 3.8 ppm), the chloromethyl protons (around 4.6 ppm), and the aromatic protons with specific coupling patterns reflecting the substitution pattern.
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Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for C-O stretching (methoxy group), C-Br and C-Cl stretching vibrations, and aromatic C=C stretching.
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Mass Spectrometry: The mass spectrum would display characteristic isotope patterns due to the presence of both bromine and chlorine, which have distinctive natural isotope distributions.
Applications in Organic Synthesis
Role as a Synthetic Intermediate
The versatile reactivity of 2-Bromo-1-(chloromethyl)-4-methoxybenzene makes it valuable as a building block in organic synthesis. Its functional groups provide multiple handles for further transformations, enabling the construction of more complex molecular architectures.
Pharmaceutical Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring specific substitution patterns on aromatic rings. The methoxy group provides a point for additional functionalization, while the halogen substituents enable cross-coupling reactions and nucleophilic substitutions.
Cross-Coupling Reactions
The bromine substituent makes the compound suitable for palladium-catalyzed cross-coupling reactions such as:
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Suzuki-Miyaura coupling with boronic acids
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Stille coupling with organostannanes
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Sonogashira coupling with terminal alkynes
These reactions provide routes to introduce various carbon-based substituents at the bromine position, greatly expanding the structural diversity accessible from this starting material.
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